molecular formula C7H9N3O B8701288 1-Methyl-2-nicotinoyl-hydrazine

1-Methyl-2-nicotinoyl-hydrazine

Cat. No.: B8701288
M. Wt: 151.17 g/mol
InChI Key: JIGKYCUNLHTTCF-UHFFFAOYSA-N
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Description

1-Methyl-2-nicotinoyl-hydrazine is a hydrazide derivative characterized by a nicotinoyl group (pyridine-3-carbonyl) and a methyl substituent on the hydrazine backbone. Its synthesis typically involves the condensation of 6-(6-methoxynaphthalen-2-yl)-2-methylnicotinohydrazide with isocyanate/isothiocyanate derivatives under reflux conditions . The compound is structurally confirmed via $^{1}\text{H}$-NMR, $^{13}\text{C}$-NMR, and HRMS, with distinct spectral signals for NH groups (8.38–10.35 ppm) and methyl substituents (2.72–3.91 ppm) .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

N'-methylpyridine-3-carbohydrazide

InChI

InChI=1S/C7H9N3O/c1-8-10-7(11)6-3-2-4-9-5-6/h2-5,8H,1H3,(H,10,11)

InChI Key

JIGKYCUNLHTTCF-UHFFFAOYSA-N

Canonical SMILES

CNNC(=O)C1=CN=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., SO$_2$ in benzodithiazine derivatives) enhance electrophilicity, while hydroxyl groups (e.g., dihydroxyphenyl hydrazides) improve solubility and metal-chelating capacity .
  • Synthetic Routes : Hydrazine derivatives are commonly synthesized via condensation with aldehydes/ketones or nucleophilic substitution with heterocyclic precursors. Reflux conditions and catalysts (e.g., acetic acid) are critical for yield optimization .

Spectroscopic Profiles

  • This compound: Distinct NH (8.38–10.35 ppm) and CH$_3$ (2.72–3.91 ppm) signals in $^{1}\text{H}$-NMR confirm hydrazide and methyl group presence .
  • Benzodithiazinyl Hydrazines : N-CH$3$ (3.31 ppm) and N-NH$2$ (5.70 ppm) signals indicate regioselective alkylation at the more substituted nitrogen .
  • s-Tetrazines from Nitrilimines : Thermal cyclization of hydrazones yields s-tetrazines (unexpected products), confirmed via HMBC and HMQC NMR .

Comparative Insights :

  • Cytotoxicity in benzodithiazinyl hydrazines correlates with 2,4-dihydroxyphenyl substituents, suggesting structure-activity relationships (SAR) critical for optimization .

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